molecular formula C15H15N7O3 B293057 2-[(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetyl]-N-phenylhydrazinecarboxamide

2-[(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetyl]-N-phenylhydrazinecarboxamide

Número de catálogo B293057
Peso molecular: 341.32 g/mol
Clave InChI: ZWFYNFJQPYHWJA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetyl]-N-phenylhydrazinecarboxamide, also known as MAPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MAPH is a small molecule inhibitor that targets the protein kinase activity of the mammalian target of rapamycin (mTOR), a key regulator of cellular growth and metabolism.

Mecanismo De Acción

2-[(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetyl]-N-phenylhydrazinecarboxamide inhibits the activity of mTOR by binding to its active site, thereby preventing the phosphorylation of downstream targets. This leads to the inhibition of cellular growth and metabolism, which is particularly relevant in cancer cells that exhibit uncontrolled growth and metabolism. 2-[(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetyl]-N-phenylhydrazinecarboxamide has been shown to be a potent inhibitor of mTOR activity, with IC50 values in the low nanomolar range.
Biochemical and Physiological Effects:
2-[(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetyl]-N-phenylhydrazinecarboxamide has been shown to have significant biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-[(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetyl]-N-phenylhydrazinecarboxamide inhibits the proliferation of cancer cells and induces cell death via apoptosis. In vivo studies have shown that 2-[(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetyl]-N-phenylhydrazinecarboxamide inhibits tumor growth in mouse models of cancer. Additionally, 2-[(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetyl]-N-phenylhydrazinecarboxamide has been shown to improve glucose homeostasis in mouse models of diabetes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-[(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetyl]-N-phenylhydrazinecarboxamide has several advantages and limitations for lab experiments. One advantage is its potency as an mTOR inhibitor, which allows for the use of lower concentrations of the compound in experiments. Additionally, 2-[(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetyl]-N-phenylhydrazinecarboxamide has been shown to have good selectivity for mTOR, which reduces the likelihood of off-target effects. However, one limitation of 2-[(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetyl]-N-phenylhydrazinecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Direcciones Futuras

There are several future directions for the study of 2-[(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetyl]-N-phenylhydrazinecarboxamide. One direction is the development of more efficient synthesis methods for the compound, which could improve yields and reduce costs. Another direction is the optimization of 2-[(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetyl]-N-phenylhydrazinecarboxamide as a therapeutic agent for the treatment of cancer and other diseases. This could involve the development of prodrugs or analogs of 2-[(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetyl]-N-phenylhydrazinecarboxamide that have improved pharmacokinetic properties. Additionally, the combination of 2-[(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetyl]-N-phenylhydrazinecarboxamide with other drugs or therapies could be explored to enhance its efficacy. Finally, the use of 2-[(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetyl]-N-phenylhydrazinecarboxamide as a tool compound for the study of mTOR signaling and its role in disease could be further explored.

Métodos De Síntesis

The synthesis of 2-[(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetyl]-N-phenylhydrazinecarboxamide involves a series of chemical reactions that require expertise in organic chemistry. The first step involves the preparation of 5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetic acid, which is then reacted with N-phenylhydrazinecarboxamide to produce 2-[(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetyl]-N-phenylhydrazinecarboxamide. The synthesis of 2-[(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetyl]-N-phenylhydrazinecarboxamide has been reported in several scientific publications, and the compound has been synthesized using different methods with varying yields.

Aplicaciones Científicas De Investigación

2-[(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetyl]-N-phenylhydrazinecarboxamide has been extensively studied for its potential applications in drug discovery and development. The compound has been shown to inhibit the activity of mTOR, a protein kinase that plays a critical role in regulating cellular growth and metabolism. Dysregulation of mTOR signaling has been implicated in several diseases, including cancer, diabetes, and neurodegenerative disorders. Therefore, 2-[(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetyl]-N-phenylhydrazinecarboxamide has the potential to be developed as a therapeutic agent for the treatment of these diseases.

Propiedades

Fórmula molecular

C15H15N7O3

Peso molecular

341.32 g/mol

Nombre IUPAC

1-[[2-(5-methyl-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)acetyl]amino]-3-phenylurea

InChI

InChI=1S/C15H15N7O3/c1-10-7-13(24)22-15(16-9-17-22)21(10)8-12(23)19-20-14(25)18-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,19,23)(H2,18,20,25)

Clave InChI

ZWFYNFJQPYHWJA-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N2C(=NC=N2)N1CC(=O)NNC(=O)NC3=CC=CC=C3

SMILES canónico

CC1=CC(=O)N2C(=NC=N2)N1CC(=O)NNC(=O)NC3=CC=CC=C3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.